molecular formula C10H10BrN B1279921 2-(2-Bromophenyl)-2-methylpropanenitrile CAS No. 57775-06-1

2-(2-Bromophenyl)-2-methylpropanenitrile

Cat. No. B1279921
CAS RN: 57775-06-1
M. Wt: 224.1 g/mol
InChI Key: YTUDHLARHDCOIR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methylpropanenitrile is a chemical compound that features a bromophenyl group attached to a methylpropanenitrile moiety. The presence of the bromine atom on the aromatic ring and the nitrile group makes it a versatile intermediate for various chemical reactions and syntheses. The compound's structure allows for interactions such as hydrogen bonding, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which results in multiple arylation via successive C-C and C-H bond cleavages . Another method involves the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric products . These methods highlight the reactivity of brominated intermediates and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied using different techniques. For instance, the crystal structure of 2-bromo-1,1,1-trichloro-2-methylpropane has been determined to be a body-centered cubic lattice with disordered orientation of molecules . Additionally, the structure of 2-benzyl-3-(2-bromophenyl)propiononitrile has been analyzed, revealing that molecules are linked into chains by a single C-H...N hydrogen bond .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane can undergo ethylene elimination after an exchange between hydrogen atoms, indicating the potential for bromine migration during reactions . The synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides is another example of the reactivity of brominated compounds .

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can be quite distinctive. 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a density of 1.97 g/cc at 25°C and undergoes a phase transition at about -62°C . The solubility behavior of triorganotin bromides with a bromophenyl moiety can vary significantly depending on the substituents, affecting their dissociation in water and solubility in polar and apolar solvents . The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides has been reported to be low, which is an important consideration for potential pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “2-(2-Bromophenyl)ethylamine” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical chemistry is a substance produced during the steps of a chemical reaction that is not the desired end product. These intermediates are often used in the synthesis of the final therapeutic compound.

Potential Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The presence of a bromophenyl group in the molecule suggests potential for exploring its antimicrobial activity. Bromophenyl moieties have been found to exhibit antibacterial and antifungal properties in various studies.

Synthesis of ABAD Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
  • Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
  • Results or Outcomes: The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .

Brominated Flame Retardants

  • Scientific Field: Environmental Chemistry
  • Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
  • Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
  • Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .

Preparation of Bcl-2 Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the preparation of B-cell lymphoma 2 (Bcl-2) inhibitors . These inhibitors have potential therapeutic relevance in the treatment of diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
  • Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
  • Results or Outcomes: The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Brominated Flame Retardants

  • Scientific Field: Environmental Chemistry
  • Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
  • Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
  • Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .

properties

IUPAC Name

2-(2-bromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUDHLARHDCOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483528
Record name 2-(2-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-methylpropanenitrile

CAS RN

57775-06-1
Record name 2-(2-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R LeBlanc - 1999 - ruor.uottawa.ca
The preparation of enantiomerically enriched bi- and tricyclic heterocycles via a dynamic kinetic resolution protocol is discussed. This methodology was applied to the reaction of o-…
Number of citations: 4 ruor.uottawa.ca
JC Hsieh, AY Cheng, JH Fu, TW Kang - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient and novel procedure for a copper catalyzed domino coupling reaction has been developed, which afforded various oxindoles in good to excellent yields with tolerance of …
Number of citations: 49 pubs.rsc.org
M Elsherbini, WS Hamama, HH Zoorob - Coordination Chemistry Reviews, 2016 - Elsevier
This review provides a comprehensive survey of the recent advances in the methods of construction of five membered ring systems containing selenium over the period from the year …
Number of citations: 63 www.sciencedirect.com

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